![molecular formula C16H16N4OS2 B2499488 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034573-54-9](/img/structure/B2499488.png)

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their antimicrobial properties. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities. The papers discuss novel thiazolidin-4-ones and azetidin-2-ones derivatives synthesized from benzothiazole-related compounds, which have been evaluated for their antimicrobial properties against various bacterial and fungal species .

Synthesis Analysis

The synthesis of related compounds involves the creation of thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of the benzothiazole class . Although the exact synthesis route for the compound is not provided, it can be inferred that similar synthetic strategies may be employed, involving the formation of azetidin-2-ones rings, which are a feature of the compound of interest.

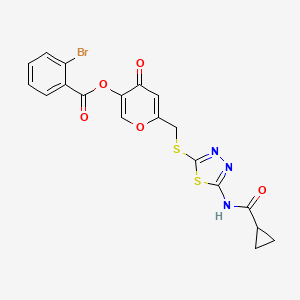

Molecular Structure Analysis

The molecular structure of the compound of interest includes an azetidin-2-ones ring, which is a four-membered cyclic amide, and a thiophene ring, which is a sulfur-containing five-membered aromatic ring. These structural motifs are known to contribute to the biological activity of such compounds. The benzothiazole moiety, which is present in the related compounds discussed in the papers, is also known for its antimicrobial properties .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide". However, based on the related compounds, it can be assumed that the compound may undergo reactions typical for amides, such as hydrolysis, and may also participate in reactions involving the thiophene and benzothiazole rings, such as electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the antimicrobial activity of similar compounds suggests that the compound likely has a certain degree of lipophilicity, which enables it to interact with microbial membranes. The presence of the azetidin-2-ones ring may also influence the compound's stability and reactivity .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research into hybrid molecules containing cephalosporanic and penicillanic acid moieties, leveraging microwave-assisted synthesis, has shown these compounds to possess antimicrobial, antilipase, and antiurease activities. Such activities highlight the potential application of these molecules in developing new antimicrobial agents and exploring enzyme inhibition mechanisms for therapeutic purposes (Başoğlu et al., 2013).

Antimicrobial Evaluation

A series of novel thiazolidin-4-ones and azetidin-2-ones synthesized from benzothiazole class derivatives demonstrated moderate to good inhibition against various bacterial and fungal strains. This research underscores the potential of these compounds in antimicrobial drug development, offering a foundation for further exploration in combating resistant microbial strains (Gilani et al., 2016).

Anticancer Activity and Docking Study

The synthesis and evaluation of Schiff’s bases containing thiadiazole scaffolds and benzamide groups highlighted significant anticancer activity against multiple human cancer cell lines. The incorporation of microwave-assisted, solvent-free synthesis methods facilitated the rapid production of these compounds, emphasizing their therapeutic potential in oncology (Tiwari et al., 2017).

Synthesis of New Benzimidazole Derivatives

Efforts in synthesizing novel azetidin-2-ones derivatives and evaluating their antimicrobial activity have contributed to the identification of potential new therapeutic agents. These compounds' structure-activity relationships provide valuable insights for designing more effective antimicrobial agents (Ansari & Lal, 2009).

properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c21-16(11-2-3-13-14(8-11)19-23-18-13)17-9-15(20-5-1-6-20)12-4-7-22-10-12/h2-4,7-8,10,15H,1,5-6,9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIJMJHKGXWJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)